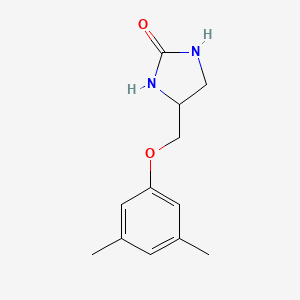
Stromatoxin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stromatoxin-1 (ScTx-1) has been isolated from the venom of the African tarentula Stromatopelma calceata.this compound is a 34 amino-acid long peptide that belongs to the structural family of inhibitor cystine knot peptides reticulated by three disulfide bridges. It has an amidated C-terminus and bears strong homology with hanatoxin 1 (83%).this compound inhibits with high affinities Kv2.1 and Kv2.2, that encode delayed K+ channels (respectively, with IC50 of 12 and 21 nM). The block is voltage-dependent and slowly reversible. this compound is also a very sensitive inhibitor of Kv4.2, that encodes a transient K+ current (IC50 of 1.2 nM). Here also, the block is voltage-dependent indicating that ScTx-1 acts as a gating modifier rather than a pore blocker. Reversibility is faster on Kv4.2 channels. In contrast,this compound has no effect on Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, Kv1.6 or Kv3.4 channels. The toxin has also no effect on voltage-dependent Na+ and Ca2+ channels of cerebellar granule cells. this compound was found to increase the spontaneous phasic contraction amplitude, muscle force and tone in isolated rat urinary bladder smooth muscle. It also enhances myogenic constriction in pressurized arterial segments.
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



